molecular formula C13H9FO3S B12833299 3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone CAS No. 5518-90-1

3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone

Cat. No.: B12833299
CAS No.: 5518-90-1
M. Wt: 264.27 g/mol
InChI Key: OIRMDVGYMAEKRO-POHAHGRESA-N
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Description

3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone is a synthetic organic compound with a molecular formula of C13H9FO3S This compound is characterized by the presence of a thiophene ring, a fluorobenzylidene group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone typically involves the condensation of 4-fluorobenzaldehyde with 3-acetyl-4-hydroxy-2(5H)-thiophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-acetyl-5-(4-fluorobenzylidene)-2(5H)-thiophenone.

    Reduction: Formation of 3-(1-hydroxyethyl)-5-(4-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-5-(4-Chlorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone
  • 3-Acetyl-5-(4-Methylbenzylidene)-4-Hydroxy-2(5H)-Thiophenone
  • 3-Acetyl-5-(4-Methoxybenzylidene)-4-Hydroxy-2(5H)-Thiophenone

Uniqueness

3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

5518-90-1

Molecular Formula

C13H9FO3S

Molecular Weight

264.27 g/mol

IUPAC Name

(5Z)-3-acetyl-5-[(4-fluorophenyl)methylidene]-4-hydroxythiophen-2-one

InChI

InChI=1S/C13H9FO3S/c1-7(15)11-12(16)10(18-13(11)17)6-8-2-4-9(14)5-3-8/h2-6,16H,1H3/b10-6-

InChI Key

OIRMDVGYMAEKRO-POHAHGRESA-N

Isomeric SMILES

CC(=O)C1=C(/C(=C/C2=CC=C(C=C2)F)/SC1=O)O

Canonical SMILES

CC(=O)C1=C(C(=CC2=CC=C(C=C2)F)SC1=O)O

Origin of Product

United States

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